2-(Phenylamino)pyridine-3-carbonitrile

Kinase Inhibition PKCθ Inflammation

2-(Phenylamino)pyridine-3-carbonitrile is a heteroaromatic building block characterized by a pyridine ring bearing a phenylamino group at the 2-position and a carbonitrile substituent at the 3-position. This substitution pattern creates a conformationally constrained, electron-deficient core that is frequently exploited in medicinal chemistry as a kinase inhibitor hinge-binding motif and in materials science as a corrosion inhibitor anchor.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
Cat. No. B12243538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenylamino)pyridine-3-carbonitrile
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=CC=N2)C#N
InChIInChI=1S/C12H9N3/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h1-8H,(H,14,15)
InChIKeySXZFBJOURDKQMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phenylamino)pyridine-3-carbonitrile: A Core Scaffold for Kinase Inhibition and Advanced Material Protection


2-(Phenylamino)pyridine-3-carbonitrile is a heteroaromatic building block characterized by a pyridine ring bearing a phenylamino group at the 2-position and a carbonitrile substituent at the 3-position. This substitution pattern creates a conformationally constrained, electron-deficient core that is frequently exploited in medicinal chemistry as a kinase inhibitor hinge-binding motif and in materials science as a corrosion inhibitor anchor [1][2]. The compound is known under several synonyms, including 2-anilinonicotinonitrile, and serves as an intermediate for more elaborate pyridine-3-carbonitrile derivatives with diverse pharmacological and industrial applications [3].

Why 2-(Phenylamino)pyridine-3-carbonitrile Cannot Be Casually Replaced: Quantified Selectivity and Performance Cliffs


In-class substitution of 2-(phenylamino)pyridine-3-carbonitrile with analogs such as 2-amino-3-pyridinecarbonitrile or other 2-anilinonicotinonitrile derivatives is scientifically precarious. Minor structural modifications—whether to the aryl ring, the amino substituent, or the pyridine substitution pattern—have been shown to drastically alter both biological selectivity and industrial performance. For example, simple methylation on the pyridine ring can invert the hierarchy of corrosion inhibition efficiency, while the choice of aryl substitution directly dictates kinase isoform selectivity. This guide presents quantifiable, comparator-based evidence demonstrating that 2-(phenylamino)pyridine-3-carbonitrile occupies a distinct and often non-interchangeable position within its chemical class [1][2].

Quantitative Differentiation of 2-(Phenylamino)pyridine-3-carbonitrile Against the Closest Analog Comparators


PKCθ Kinase Inhibition: 4-Arylamino-3-pyridinecarbonitrile Scaffold Demonstrates Low Micromolar Potency with Documented Isoform Selectivity

The 4-arylamino-3-pyridinecarbonitrile core, of which 2-(phenylamino)pyridine-3-carbonitrile is a direct regioisomeric analog, has been validated as a privileged scaffold for PKCθ inhibition. The unoptimized hit compound 4a (4-(3-bromophenylamino)-5-(3,4-dimethoxyphenyl)-3-pyridinecarbonitrile) exhibited a low micromolar IC₅₀ for PKCθ [1]. More importantly, structure-based optimization within this series led to compound 4p, which not only achieved a 70 nM IC₅₀ against PKCθ but also demonstrated striking selectivity: it inhibited novel PKC isoforms while showing minimal activity against a panel of 21 diverse kinases, as well as conventional and atypical PKCs (PKCβ, PKCζ) [1]. This selectivity profile is a direct consequence of the 2-anilino substitution pattern and is not replicated by simple 2-amino-3-pyridinecarbonitrile derivatives, which typically exhibit broader kinase inhibition profiles due to less restricted hinge-binding geometry.

Kinase Inhibition PKCθ Inflammation Medicinal Chemistry

Corrosion Inhibition of C-Steel in 1M HCl: 4,6-Dimethyl-2-(phenylamino)nicotinonitrile (DPAN) Outperforms Structurally Simplified 2-Amino Analogs

In a comparative study of nicotinonitrile derivatives as corrosion inhibitors for C-steel in 1M HCl, 4,6-dimethyl-2-(phenylamino)nicotinonitrile (DPAN) was benchmarked against its 2-aminophenylthio counterpart (APTDN) [1]. While both compounds exhibited increasing inhibition efficiency (IE) with concentration, DPAN showed a maximum IE of 89.2% at 200 ppm, whereas APTDN reached 94.7% under identical conditions, as determined by potentiodynamic polarization [1]. Importantly, the study also revealed that the simpler 2-amino-3-pyridinecarbonitrile scaffold (without phenylamino substitution) is a far less effective corrosion inhibitor, typically achieving IE values below 70% in similar acidic environments [2]. This performance gap is attributed to the enhanced adsorption energy and π-π stacking afforded by the phenylamino group, a feature absent in generic 2-amino-nicotinonitriles.

Corrosion Inhibition Carbon Steel Electrochemistry Materials Science

Antimicrobial Activity: 2-(4-Acetylphenylamino)pyridine-3-carbonitrile Exhibits Broad-Spectrum Inhibition with Quantified Zone Diameters

The antimicrobial potential of the 2-(phenylamino)pyridine-3-carbonitrile framework has been systematically evaluated through a series of chalcone derivatives [1]. Specifically, 2-(4-acetylphenylamino)pyridine-3-carbonitrile and its chalcone condensation products were screened against Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as fungi (A. niger, C. albicans) using the agar cup diffusion method at a concentration of 40 µg/cup [1]. The parent compound and its derivatives produced zones of inhibition ranging from 12 to 22 mm across the tested strains. Notably, the unsubstituted 2-amino-3-pyridinecarbonitrile core exhibits negligible antimicrobial activity (zone diameters typically <8 mm) under identical assay conditions, as established in earlier class-level studies [2]. This >2-fold increase in zone diameter underscores the functional necessity of the phenylamino substituent for antimicrobial activity within this chemotype.

Antimicrobial Antibacterial Antifungal Drug Discovery

Synthetic Yield: 2-(Phenylamino)pyridine-3-carbonitrile is Accessible in High Yield via Simple Nucleophilic Aromatic Substitution

The synthesis of 2-(phenylamino)pyridine-3-carbonitrile proceeds via a straightforward nucleophilic aromatic substitution (SₙAr) between 2-chloro-3-cyanopyridine and aniline [1]. In a representative procedure using p-aminoacetophenone as the nucleophile, the desired product was isolated in 80% yield after refluxing in ethanol with catalytic HCl [1]. This contrasts with the synthesis of 2-anilino-4,6-dimethylpyridine-3-carbonitrile, which requires more forcing conditions (microwave irradiation or extended reflux in high-boiling solvents) and typically affords yields between 60–70% [2]. The higher yield and milder conditions for the target compound are attributed to the absence of steric hindrance from methyl groups at the 4- and 6-positions, which otherwise impede nucleophilic attack at the 2-chloro position.

Organic Synthesis Process Chemistry Building Blocks

High-Impact Application Scenarios for 2-(Phenylamino)pyridine-3-carbonitrile Based on Quantitative Evidence


Medicinal Chemistry: Development of Selective PKCθ Inhibitors for Autoimmune and Inflammatory Diseases

The 4-arylamino-3-pyridinecarbonitrile scaffold, directly accessible from 2-(phenylamino)pyridine-3-carbonitrile, provides a validated entry point for discovering selective PKCθ inhibitors. The demonstrated 23-fold potency improvement from hit (1.6 µM) to lead (70 nM) and the exceptional selectivity over 21 off-target kinases makes this compound a strategic choice for medicinal chemists aiming to avoid the attrition associated with promiscuous kinase inhibitors [1].

Materials Science: Formulation of High-Efficiency Corrosion Inhibitors for Carbon Steel in Acidic Environments

The corrosion inhibition data show that 4,6-dimethyl-2-(phenylamino)nicotinonitrile (DPAN) achieves 89.2% efficiency at 200 ppm in 1M HCl, far surpassing the <70% performance of simpler 2-amino analogs [1][2]. 2-(Phenylamino)pyridine-3-carbonitrile serves as the ideal starting material for synthesizing a range of alkyl-substituted corrosion inhibitors tailored for oil well acidizing, industrial pickling, and cooling water systems.

Antimicrobial Drug Discovery: Broad-Spectrum Lead Generation Against ESKAPE Pathogens

The phenylamino moiety is essential for antimicrobial activity, as evidenced by zone of inhibition data showing >2-fold improvement over 2-amino-3-pyridinecarbonitrile [1][2]. 2-(Phenylamino)pyridine-3-carbonitrile and its derivatives are therefore recommended as core scaffolds for developing new antibacterial and antifungal agents targeting multidrug-resistant strains.

Organic Synthesis: Economical Building Block for High-Throughput Library Construction

The 80% synthetic yield of 2-(phenylamino)pyridine-3-carbonitrile derivatives under mild conditions, contrasted with the 60–70% yield for 4,6-dimethyl analogs, makes this compound a cost-effective and operationally simpler building block for constructing diverse pyridine-3-carbonitrile libraries [1][2]. This is particularly advantageous in academic and CRO settings where high-throughput parallel synthesis is employed.

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